1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a 2,4-dimethoxyphenyl group and a 2-phenylethyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with phenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2,4-dimethoxyaniline in ethanol.
- Add phenethyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This could include the use of catalysts, alternative solvents, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction may result in the formation of corresponding amines.
Substitution:
- The thiourea moiety can undergo nucleophilic substitution reactions. Common reagents include alkyl halides, which can replace the thiourea group with an alkyl group.
Major Products:
- Oxidation: Sulfoxides, Sulfones
- Reduction: Amines
- Substitution: Alkylated derivatives
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea has several applications in scientific research:
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as an anticancer agent.
- Evaluated for its ability to modulate biological pathways involved in disease.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives such as:
1-(2,4-Dimethoxyphenyl)-3-(2-phenylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
This compound: Differing in the substitution pattern on the phenyl ring.
Uniqueness:
- The presence of both 2,4-dimethoxyphenyl and 2-phenylethyl groups provides unique steric and electronic properties.
- The compound’s ability to undergo diverse chemical reactions makes it versatile for various applications.
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-20-14-8-9-15(16(12-14)21-2)19-17(22)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22) |
InChI Key |
BOIDYUFUYAGDJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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